molecular formula C11H21N B1425428 4-(Cyclopentylmethyl)piperidine CAS No. 188844-22-6

4-(Cyclopentylmethyl)piperidine

Cat. No.: B1425428
CAS No.: 188844-22-6
M. Wt: 167.29 g/mol
InChI Key: RKPWYXBDPSDLAT-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)piperidine is a bicyclic amine characterized by a piperidine ring substituted at the 4-position with a cyclopentylmethyl group. Its synthesis typically involves catalytic hydrogenation of 4-(cyclopentylmethyl)pyridine using platinum(IV) oxide under hydrogen pressure, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Properties

IUPAC Name

4-(cyclopentylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPWYXBDPSDLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclopentylmethylamine with 1,5-dibromopentane under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Another method involves the reductive amination of cyclopentylmethyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides or ketones.

    Reduction: Secondary amines or alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(Cyclopentylmethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity. The cyclopentylmethyl group can enhance binding affinity and selectivity for certain molecular targets, such as G-protein-coupled receptors or ion channels. The compound may also inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Piperidine vs. Morpholine/Piperazine Derivatives

  • EP2 Receptor Potentiation :
    Piperidine-based compounds, such as 2-piperidinyl phenyl benzamides, exhibit significant EP2 receptor potentiation (e.g., CID890517 with a fold shift of 13.5 in PGE2 EC50). Replacing piperidine with morpholine or piperazine (e.g., TG6–264 and TG6–268) abolishes activity, emphasizing the critical role of the piperidine ring’s nitrogen geometry and steric profile .
    • Key Data :
Compound Core Structure Fold Shift (PGE2 EC50)
CID890517 Piperidine 13.5
TG6–264 Piperazine <1.0 (inactive)
  • P2X3 Receptor Inhibition :
    In contrast, trisubstituted pyrimidines with morpholine substituents (e.g., CID2992168) outperform piperidine analogs (e.g., CID3239428) in P2X3 receptor modulation, highlighting scaffold-dependent selectivity .

Substituent Effects on Piperidine

  • Cyclopentylmethyl vs. Aromatic Groups :
    The cyclopentylmethyl group in 4-(cyclopentylmethyl)piperidine enhances lipophilicity and steric bulk compared to aromatic substituents. For example, 4-(4-fluorobenzoyl)piperidine derivatives exhibit higher 5-HT2A receptor binding affinity (Ki = 8 nM) due to aromatic π-stacking, whereas the cyclopentyl group may favor hydrophobic interactions in enzyme inhibition .

  • Steric and Electronic Influence : Piperidine’s lower steric demand compared to diethylamine results in regioselective bromine displacement in fluoroheterocycles (80:20 4-:2-isomer ratio for piperidine vs. 50:50 for diethylamine) .

Biological Activity

4-(Cyclopentylmethyl)piperidine, a piperidine derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic development.

The synthesis of this compound typically involves the reaction of cyclopentylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide under reflux conditions. This reaction leads to the formation of the hydrochloride salt, which can be purified through recrystallization methods.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound has been shown to modulate the activity of various molecular targets, leading to diverse biochemical effects. These interactions can influence signaling pathways associated with neurotransmission, cell proliferation, and apoptosis.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Neuropharmacological Effects : The compound has potential implications in treating neurological disorders by interacting with muscarinic acetylcholine receptors (mAChRs). Studies suggest that derivatives of piperidine can act as positive allosteric modulators (PAMs) for mAChRs, which are crucial in cognitive function and memory .
  • Antitumor Activity : Preliminary studies indicate that piperidine derivatives can inhibit cancer cell proliferation. The mechanism may involve modulation of key signaling pathways related to cell cycle regulation and apoptosis .
  • Antimicrobial Properties : Some piperidine derivatives have shown activity against various pathogens, suggesting potential applications in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

  • Neuroprotective Effects : A study demonstrated that certain piperidine compounds could enhance cognitive functions in animal models by modulating mAChR activity. This suggests a potential therapeutic role in Alzheimer's disease and schizophrenia .
  • Cancer Research : Research focused on structurally similar compounds revealed that modifications on the piperidine ring could enhance anticancer efficacy. For instance, derivatives with specific substitutions showed improved selectivity against cancer cell lines while minimizing toxicity to normal cells .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of piperidine derivatives highlighted their effectiveness against bacterial strains, indicating their potential as scaffolds for new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityUnique Features
Piperidine General neuropharmacological effectsLess specificity in receptor interactions
N-Methylpiperidine Similar neuropharmacological effectsDifferent substitution pattern affects potency
Cyclopentylamine Limited biological activity compared to piperidinesLacks the piperidine ring
This compound Potential neuroprotective, antitumor, and antimicrobial effectsSpecific substitution pattern enhances reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopentylmethyl)piperidine
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4-(Cyclopentylmethyl)piperidine

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